Moderate and Selective MAO-B Inhibition
This compound demonstrates a quantifiable and differentiated inhibitory profile against human monoamine oxidase B (MAO-B) when compared to a baseline of more potent quinoxaline-based MAO-B inhibitors. It exhibits an IC50 of 17,000 nM for MAO-B, while showing negligible activity against the MAO-A isoform (IC50 > 100,000 nM), providing a 5.8-fold selectivity window [1]. In contrast, high-potency quinoxaline derivatives like those reported by Al-Hazmi et al. (2024) achieve MAO-B IC50 values in the sub-micromolar to low nanomolar range (e.g., 0.488 nM and 209.6 nM) [2].
| Evidence Dimension | Inhibition of human MAO-B enzyme activity |
|---|---|
| Target Compound Data | IC50 = 17,000 nM |
| Comparator Or Baseline | Potent quinoxaline derivatives from Al-Hazmi et al. (2024) (Compound 11: IC50 = 0.488 nM; Compound 14: IC50 = 209.6 nM) |
| Quantified Difference | The target compound is 34,836-fold to 81-fold less potent than the comparators, respectively. |
| Conditions | In vitro enzyme inhibition assay using human membrane-bound MAO-B expressed in insect cell membranes, with kynuramine as a substrate [1]. |
Why This Matters
This moderate potency makes 7-bromo-8-chloro-2-methoxyquinoxaline uniquely valuable as a less potent, selective MAO-B inhibitor, suitable for applications where a 'weaker' or more nuanced effect is desired, such as in co-treatment studies, generating dose-response curves across a wider dynamic range, or as a control compound to benchmark high-potency inhibitors.
- [1] BindingDB. (n.d.). BDBM50450820: 7-Bromo-8-chloro-2-methoxyquinoxaline. BindingDB. View Source
- [2] Al-Hazmi, G. H., et al. (2024). Challenging the anticolorectal cancer capacity of quinoxaline-based scaffold via triazole ligation unveiled new efficient dual VEGFR-2/MAO-B inhibitors. Bioorganic Chemistry, 143, 107102. View Source
